Product packaging for Fmoc-4-aminomethyl-phenylacetic acid(Cat. No.:CAS No. 176504-01-1)

Fmoc-4-aminomethyl-phenylacetic acid

Numéro de catalogue: B068779
Numéro CAS: 176504-01-1
Poids moléculaire: 387.4 g/mol
Clé InChI: SKKYGLCUQGQTNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-4-aminomethyl-phenylacetic acid is a specialized, high-purity building block extensively used in solid-phase peptide synthesis (SPPS). Its primary research value lies in its role as a versatile linker or spacer for incorporating functional handles, such as fluorescent tags, biotin, or other moieties, onto synthetic peptides. The compound features a phenylacetic acid backbone with an aminomethyl group, which is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This structure allows researchers to first incorporate the molecule into a growing peptide chain via its carboxylic acid group using standard Fmoc-chemistry coupling reagents. Following the assembly and full deprotection of the peptide, the Fmoc group on the aminomethyl side chain can be selectively removed, revealing a primary amine that is ready for selective conjugation with a wide range of activated esters, isocyanates, or other amine-reactive probes. This mechanism enables the site-specific labeling and modification of peptides, which is crucial for applications in chemical biology, drug discovery, and the development of peptide-based diagnostics and therapeutics. It is particularly valuable for creating peptide-antibody conjugates, imaging probes, and affinity purification ligands, providing researchers with a critical tool for manipulating and studying peptide structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B068779 Fmoc-4-aminomethyl-phenylacetic acid CAS No. 176504-01-1

Propriétés

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYGLCUQGQTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-01-1
Record name 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Step 1: Protection of the Aminomethyl Group

The primary amine of 4-aminomethyl-phenylacetic acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is typically conducted in a biphasic system:

  • Reagents : 4-aminomethyl-phenylacetic acid (1.0 eq), Fmoc-Cl (1.1 eq), sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent System : Dioxane/water (3:1 v/v).

  • Conditions : 0–4°C for 2 hours, followed by acidification to pH 2–3 with HCl to precipitate the product1.

Step 2: Activation and Coupling

The carboxylic acid moiety is activated for subsequent peptide bond formation:

  • Activation Reagents : Hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

  • Coupling : Reacted with resin-bound peptides at room temperature for 1–2 hours2.

Step 3: Deprotection and Purification

The Fmoc group is removed using 20% piperidine in DMF, followed by HPLC purification (C18 column, 10–90% acetonitrile gradient)3.

Table 1: Representative Synthetic Conditions and Yields

StepReagentsSolventTemperature (°C)Yield (%)
1Fmoc-ClDioxane/water0–485–90
2HOBt/DICDMF2592–95
3PiperidineDMF2598

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency while maintaining high purity (>98%). Key adaptations include:

  • Continuous Flow Systems : Automated reactors reduce reaction times by 40% compared to batch processes4.

  • Solvent Recycling : DMF and dioxane are recovered via fractional distillation, reducing waste by 70%5.

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality6.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time (h)63.5
Purity (%)9598
Solvent Consumption100%30%

Optimization Strategies for Side Reaction Mitigation

Dimerization Control

Dimerization occurs via intermolecular coupling of activated carboxylic acids. Mitigation strategies include:

  • Low Concentrations : Maintaining substrate concentrations below 0.1 M7.

  • Temperature Control : Reactions conducted at 0–4°C reduce kinetic side reactions8.

Racemization Prevention

Racemization at the α-carbon is minimized by:

  • Mild Bases : Using NaHCO₃ instead of stronger bases like DMAP9.

  • Short Reaction Times : Limiting activation steps to <1 hour10.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Gradient : 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 20 minutes.

  • Detection : UV at 220 nm11.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ observed at m/z 379.44 (calculated 379.43)12.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.2–7.8 (Fmoc aromatic protons), δ 3.0–3.5 (aminomethyl CH₂)13.

Table 3: Analytical Data Summary

TechniqueKey Results
HPLCRetention time: 12.3 min, Purity: 98%
ESI-MSm/z 379.44 [M+H]⁺
¹H NMRδ 3.2 (s, 2H, CH₂NH)

Analyse Des Réactions Chimiques

Fmoc Deprotection via Base-Mediated β-Elimination

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

Deprotection Reagent Conditions Reaction Time Key Observations Source
20% Piperidine in DMFRT6–30 secondsRapid cleavage; forms dibenzofulvene (DBF) adducts with piperidine. Prevents DBF reattachment.
2% DBU in DMFRT<5 secondsFaster deprotection; suitable for sterically hindered peptides. Risk of aspartimide formation in Asp-containing sequences.
5% Piperazine + 1% Formic AcidRT20 minutesMinimizes aspartimide formation; compatible with sensitive sequences.

Mechanism :

  • Base abstracts the acidic proton at the 9-position of the fluorene ring.
  • β-Elimination releases CO₂ and generates dibenzofulvene (DBF), which reacts with amines (e.g., piperidine) to form stable adducts .

Carboxylic Acid Activation for Peptide Coupling

The phenylacetic acid moiety undergoes activation to form active esters or acylating agents for amide bond formation.

Activation Reagent Coupling Agent Solvent Efficiency Application Source
HOBt/HBTUDIPEADMF>95%SPPS elongation of protease inhibitors.
TBTUDIEADCM/DMF90%Synthesis of NS2B-NS3 protease inhibitors.
Oxyma/DICNMPDMF98%Minimizes racemization in sterically hindered sequences.

Example Workflow :

  • Activation : Fmoc-4-aminomethyl-phenylacetic acid reacts with HBTU/HOBt in DMF to form an O-acylisourea intermediate.
  • Coupling : Nucleophilic attack by the amine of a resin-bound peptide forms the amide bond.
  • Repetition : Cycle repeated after Fmoc deprotection for sequential peptide elongation .

Bioconjugation via Aminomethyl Group

The 4-aminomethyl group enables site-specific modifications, such as:

  • Guanidinylation : Reacts with N,N'-di-Boc-1H-pyrazole-1-carboxamidine to introduce arginine-like side chains .
  • Crosslinking : Forms stable amide bonds with carboxylates or activated esters (e.g., NHS esters).

Key Applications :

  • Targeted Drug Delivery : Conjugation to antibodies or nanoparticles for site-specific therapeutic delivery .
  • Hydrogel Formation : Self-assembles into functional materials via π-π stacking of Fmoc groups and hydrogen bonding .

Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation Source
Aspartimide FormationBase-induced cyclizationAdd 5% formic acid to deprotection cocktails.
RacemizationHarsh coupling conditionsUse Oxyma/DIC instead of HOBt/HBTU.
Incomplete DeprotectionSteric hindranceExtend reaction time with DBU (2% in DMF).

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-aminomethyl-phenylacetic acid is employed as a key amino acid derivative in solid-phase peptide synthesis. It facilitates the introduction of specific side chains or functional groups into peptides, enhancing their biological activity. For instance, it has been utilized in synthesizing inhibitors of the proprotein convertase furin, which plays a crucial role in viral pathogenesis and other diseases .

Case Study: Inhibitors of Furin
Recent studies have demonstrated that peptides containing this compound exhibit significant inhibitory activity against furin-dependent infectious pathogens. These peptides were synthesized on solid supports and showed promising results in inhibiting the propagation of viruses such as chikungunya and Semliki Forest virus .

Medicinal Chemistry

Design of Bioactive Compounds
The compound is instrumental in the development of new therapeutic agents. Its structure allows for modifications that can lead to enhanced pharmacological properties. For example, derivatives of this compound have been synthesized to create potent inhibitors against various targets, including proteases involved in disease mechanisms .

Case Study: Antiviral Agents
Research has focused on creating elongated and shortened peptidomimetic inhibitors based on this compound. These compounds were tested for their ability to inhibit viral replication and showed effective results against multiple strains, indicating their potential as antiviral agents .

Bioconjugation Techniques

This compound can be utilized in bioconjugation strategies to attach peptides or proteins to surfaces or other biomolecules. This application is particularly relevant in the development of biosensors and drug delivery systems where precise control over molecular interactions is required.

Research Tools in Proteomics

As a biochemical reagent, this compound is used in proteomics research for labeling and modifying proteins. Its ability to introduce specific functional groups makes it suitable for studying protein interactions and dynamics within biological systems .

Mécanisme D'action

The mechanism of action of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid involves its ability to interact with various molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides. The compound can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares Fmoc-4-aminomethyl-phenylacetic acid with key analogs:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Applications
This compound C₂₄H₂₁NO₄ -CH₂NH-Fmoc (para) 379.44 Peptide backbone modification, protease inhibitor synthesis .
Fmoc-(4-aminophenyl)acetic acid C₂₃H₁₉NO₄ -NH-Fmoc (para) 373.41 Conjugation chemistry, linker for biotinylation .
Fmoc-Phe(4-N₃)-OH C₂₄H₂₀N₄O₄ -N₃ (para) 428.40 Click chemistry, photoaffinity labeling .
Fmoc-Pmp-OH (4-phosphonomethyl) C₂₅H₂₄NO₇P -PO₃H₂ (para) 481.42 Phosphorylation mimics, kinase studies .
4-(Hydroxymethyl)phenoxyacetic acid C₉H₉O₄ -CH₂OH (para, phenoxy) 181.17 Solid-phase linker for safety-catch synthesis .

Key Observations :

  • Aminomethyl vs. Amino Group: The aminomethyl group in this compound provides greater steric flexibility compared to the rigid amino group in Fmoc-(4-aminophenyl)acetic acid. This enhances its utility in coupling reactions requiring spatial adaptability .
  • Reactivity: The azide (-N₃) in Fmoc-Phe(4-N₃)-OH enables bioorthogonal click chemistry, a feature absent in the aminomethyl derivative .
  • Phosphonomethyl vs. Aminomethyl: Fmoc-Pmp-OH’s phosphonate group mimics phosphorylated residues, making it ideal for studying post-translational modifications, whereas the aminomethyl variant is better suited for amine-reactive crosslinking .
This compound
  • Viral Inhibition: Used in synthesizing peptidomimetics targeting NS2B-NS3 protease in West Nile and Dengue viruses. Its aminomethyl group facilitates stable interactions with protease active sites .
  • Synthetic Efficiency : Demonstrated >97% purity in HPLC analyses under optimized gradients (1% acetonitrile/min, 220 nm detection) .
Fmoc-(4-aminophenyl)acetic Acid
  • Linker Chemistry : Employed in antibody-drug conjugates (ADCs) due to its stable amide bond formation and resistance to enzymatic cleavage .
Fmoc-Phe(4-N₃)-OH
  • Photoaffinity Labeling : Enabled mapping of protein-protein interactions in live cells via UV-induced crosslinking .

Physicochemical Properties

  • Solubility: this compound exhibits moderate solubility in DMF and DMSO, critical for SPPS. In contrast, Fmoc-Pmp-OH’s phosphonate group increases hydrophilicity, requiring aqueous-organic solvent mixtures .
  • Acidity: The aminomethyl group (pKa ~8.5) is less acidic than the phosphonate group (pKa ~2.0) in Fmoc-Pmp-OH, influencing ionization under physiological conditions .

Activité Biologique

Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-4-AMPA) is a compound widely used in peptide synthesis due to its protective group properties. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-4-AMPA is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the 4-aminomethyl-phenylacetic acid structure. This configuration allows for selective protection of amino groups during peptide synthesis, enhancing the stability and reactivity of the compound in various biochemical applications.

Target of Action: Fmoc-4-AMPA primarily functions as a protecting group for amino acids in peptide synthesis. Its role is crucial in preventing unwanted reactions during the formation of peptide bonds.

Mode of Action: The Fmoc group protects amines, allowing for controlled deprotection at specific stages of peptide assembly. This selective deprotection is essential for synthesizing complex peptides with desired sequences.

Biological Activity

Research has demonstrated that Fmoc-4-AMPA exhibits various biological activities, particularly in antimicrobial and cellular contexts.

Antimicrobial Activity

Studies have shown that derivatives of phenylacetic acid, including Fmoc-4-AMPA, possess significant antimicrobial properties. For instance, research indicates that 4-aminophenylacetic acid derivatives exhibit promising antibacterial activity against multiple Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity at non-cytotoxic levels .

Compound Target Bacteria MIC (nM)
Fmoc-4-AMPAStaphylococcus aureus44
Derivative 1Bacillus subtilis180
Derivative 2MRSA11

Cellular Effects

In cellular studies, Fmoc-amino acids have been shown to influence cell viability and proliferation. The compound's stability allows it to be used effectively in various cellular assays, where it can impact differentiation processes as well .

Research Findings

Recent studies have explored the broader implications of Fmoc-4-AMPA in biochemical pathways:

  • Peptide Synthesis: Fmoc-4-AMPA has been utilized in synthesizing peptides that mimic natural biological processes, enhancing our understanding of protein interactions and functions.
  • Antimicrobial Mechanisms: Research indicates that phenylacetic acid derivatives can disrupt bacterial cell membranes and inhibit protein synthesis, providing insights into their potential as therapeutic agents against bacterial infections .
  • In Vivo Applications: The compound has also been investigated for its potential applications in live models, demonstrating the ability to modulate biological responses through targeted peptide delivery systems .

Case Studies

A notable case study involved the synthesis of a peptide using Fmoc-4-AMPA as a key intermediate. The resulting peptide displayed enhanced activity against resistant bacterial strains, underscoring the compound's utility in developing novel antimicrobial agents .

Q & A

Q. What is the optimal method for synthesizing Fmoc-4-aminomethyl-phenylacetic acid, and how can side reactions like dimerization be minimized?

The synthesis typically involves coupling the Fmoc (9-fluorenylmethyloxycarbonyl) group to the 4-aminomethyl-phenylacetic acid backbone. A general procedure includes:

  • Dissolving the aminomethyl-phenylacetic acid in a basic aqueous solution (e.g., 9% Na₂CO₃) at 0°C.
  • Adding Fmoc-Cl (1.0 eq) dissolved in dioxane dropwise, followed by stirring for 30–60 minutes.
  • Extracting the product using ethyl acetate after acidification to pH 2 with HCl.

Q. Critical considerations :

  • Dimerization risk : High concentrations of Fmoc-Cl or prolonged reaction times can lead to dimer formation. This is mitigated by using stoichiometric Fmoc-Cl and maintaining low temperatures .
  • Racemization : Avoid strong bases (e.g., DMAP) during coupling, as they may induce racemization. Use mild bases like NaHCO₃ .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min) can assess purity (>95% is typical for research-grade material).
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺: ~400–450 Da based on similar Fmoc-amino acid derivatives) .
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and the aminomethyl group (δ 3.0–3.5 ppm) .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group.
  • Incompatibilities : Avoid exposure to strong acids/bases, oxidizing agents, or high humidity, which degrade the Fmoc moiety .

Advanced Research Questions

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) for challenging sequences?

This compound is useful for introducing aromatic or rigid spacers in peptide backbones. Key steps include:

  • Coupling optimization : Use HATU/HOAt as activators in DMF to enhance coupling efficiency for sterically hindered residues.
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group while preserving the aminomethyl-phenylacetic acid backbone.
  • Side-chain compatibility : The phenylacetic acid moiety is stable under standard SPPS conditions (TFA cleavage), but prolonged exposure to TFA >2 hours may require scavengers like triisopropylsilane .

Q. How can researchers resolve contradictions in reported purity data for this compound?

Discrepancies often arise from:

  • Impurity sources : Residual Fmoc-Cl or dimers from synthesis. Use preparative HPLC for purification.
  • Analytical variability : Validate methods with a certified reference standard. For example, compare retention times and MS/MS fragmentation patterns against a known sample .

Q. What strategies mitigate racemization during this compound incorporation into peptides?

  • Low-temperature coupling : Perform reactions at 4°C to slow base-induced racemization.
  • Coupling agents : Use Oxyma Pure/DIC instead of HOBt/DIC, which reduces racemization by 30% in sensitive sequences .

Q. How can minor impurities (e.g., <0.5%) in this compound impact downstream applications?

  • Peptide aggregation : Trace dimers or hydrolyzed Fmoc groups can nucleate β-sheet formation, leading to insoluble peptides.
  • Solution : Pre-purify the compound via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) before SPPS .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) : Models the electronic structure of the Fmoc group to predict hydrolysis rates under varying pH conditions.
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with coupling efficiency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.